An In-depth Technical Guide to Fmoc-D-Arg-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Fmoc-D-Arg-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-D-arginine (Fmoc-D-Arg-OH), a critical building block in peptide synthesis. The incorporation of the D-enantiomer of arginine into peptide sequences is a key strategy for enhancing enzymatic stability, which can significantly improve the pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs. This document covers the essential physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its primary applications in research and drug development. While the side-chain protected form, Fmoc-D-Arg(Pbf)-OH, is more commonly utilized to prevent side reactions, this guide will also address the properties and synthetic considerations for the unprotected Fmoc-D-Arg-OH.
Core Physicochemical Properties
The quantitative physicochemical data for both unprotected and Pbf-protected Fmoc-D-Arg-OH are summarized in the tables below for easy comparison.
Table 1: Chemical Properties of Fmoc-D-Arg-OH
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₄O₄ |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 130752-32-8 |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available; decomposition may occur at elevated temperatures. |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like Dimethylformamide (DMF). |
| Storage Conditions | Store in a cool (0–8 °C), dark, and dry place in a tightly sealed container to prevent moisture absorption.[1] |
Table 2: Chemical Properties of Fmoc-D-Arg(Pbf)-OH
| Property | Value |
| Chemical Formula | C₃₄H₄₀N₄O₇S |
| Molecular Weight | 648.77 g/mol |
| CAS Number | 187618-60-6 |
| Appearance | White to off-white powder[2] |
| Melting Point | 132 °C (decomposition)[] |
| Solubility | Soluble in DMF (sparingly), DMSO (slightly), and Methanol (slightly).[] A clear solution has been reported at a concentration of 50 mg/mL in DMF.[4] |
| Purity | Typically ≥98.0% (TLC) or ≥98.5% (HPLC) |
| Storage Conditions | Store at -20°C for long-term storage (up to 3 years).[5] Can be stored at 4°C for shorter periods (up to 2 years).[5] It is sensitive to prolonged exposure to light, heat, and moisture.[2] |
Chemical Structure
Fmoc-D-Arg-OH consists of a D-arginine core, an N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a guanidino side chain. The Fmoc group is base-labile, making it suitable for standard SPPS protocols, while the guanidino group is highly basic and nucleophilic. To prevent unwanted side reactions during peptide synthesis, the guanidino side chain is often protected with an acid-labile group, most commonly the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This orthogonal protection scheme is fundamental to the stepwise assembly of amino acids.[1]
Experimental Protocols
The primary application of Fmoc-D-Arg-OH and its protected derivatives is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky and basic nature of the arginine side chain can present challenges, such as steric hindrance and potential side reactions.
Synthesis of Fmoc-D-Arg(Pbf)-OH
The synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine is a multi-step process that involves the sequential protection of its functional groups.[6]
Experimental Workflow for Synthesis of Fmoc-D-Arg(Pbf)-OH
Caption: General synthetic pathway for Fmoc-D-Arg(Pbf)-OH.
Detailed Protocol for the Synthesis of Fmoc-D-Arg(Pbf)-OH:
-
Esterification: D-Arginine hydrochloride is reacted with thionyl chloride in anhydrous methanol at low temperatures to protect the carboxylic acid as a methyl ester.[6]
-
α-Amino Protection: The α-amino group of the D-arginine methyl ester is then protected with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate.[6]
-
Guanidino Group Protection: The Pbf group is introduced onto the side-chain guanidino function using Pbf-Cl.[6]
-
Selective α-Amino Deprotection: The Boc group is selectively removed from the α-amino position using a solution of HCl in ethyl acetate.[6]
-
Saponification: The methyl ester is hydrolyzed using a base like sodium hydroxide to regenerate the free carboxylic acid.
-
Final α-Amino Protection: The permanent Fmoc group is introduced onto the α-amino group using a reagent like Fmoc-OSu.[6]
-
Purification: The final product is purified through extraction and crystallization to yield Fmoc-D-Arg(Pbf)-OH.[6]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Arg(Pbf)-OH
The incorporation of Fmoc-D-Arg(Pbf)-OH into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle.
Experimental Workflow for a Single Coupling Cycle in Fmoc-based SPPS
Caption: A single coupling cycle in Fmoc-based SPPS.
Detailed Protocol for Coupling of Fmoc-D-Arg(Pbf)-OH:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amide) in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[7]
-
Activation of Fmoc-D-Arg(Pbf)-OH: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (typically 3 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU; 2.9 equivalents), and a base (e.g., DIEA; 6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the washed resin and agitate the mixture at room temperature for 1-3 hours.[7]
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.
Challenges and Strategies for Using Unprotected Fmoc-D-Arg-OH in SPPS
While less common, the use of side-chain unprotected Fmoc-Arg-OH in SPPS is an area of interest, particularly from a green chemistry perspective as it improves atom economy.[8][9] However, this approach presents significant challenges.
Potential Side Reactions with Unprotected Arginine:
-
Acylation of the Guanidino Group: The nucleophilic guanidino side chain can react with the activated carboxyl group of the incoming amino acid, leading to branched peptides.
-
Intramolecular Lactam Formation: The activated carboxyl group can react with the guanidino group of the same molecule, leading to chain termination.
-
Protonation Issues: The basicity of the guanidino group can interfere with coupling reactions by protonating the activated carboxyl group.
Strategies for Using Unprotected Fmoc-Arg-OH:
Recent studies have shown that the coupling of unprotected Fmoc-Arg-OH can be achieved with specific coupling agents and conditions. For example, the use of Oxyma Pure and DIC in a specific ratio has been reported to facilitate the coupling of Fmoc-Arg(HCl)-OH in DMF.[8] This approach aims to minimize side reactions by carefully controlling the activation and coupling steps.
On-Resin Guanidinylation: An Alternative Approach
An alternative strategy to introduce an arginine residue is through the post-synthetic modification of an ornithine-containing peptide on the solid support. This process, known as on-resin guanidinylation, involves converting the primary amine of the ornithine side chain into a guanidinium group.[7]
Experimental Workflow for On-Resin Guanidinylation
Caption: Workflow for on-resin guanidinylation of an ornithine residue.
Biological Significance and Signaling Pathways of D-Arginine Containing Peptides
The incorporation of D-arginine into peptides has profound biological implications, primarily due to enhanced stability against enzymatic degradation by proteases.[10] This increased stability leads to a longer in vivo half-life, making D-Arg containing peptides attractive candidates for therapeutic development.
Key Therapeutic Areas and Mechanisms of Action:
-
Antimicrobial Peptides (AMPs): Arginine-rich peptides are known for their ability to disrupt bacterial cell membranes. The substitution with D-arginine can enhance their stability without compromising, and in some cases even improving, their antimicrobial activity.[11] The primary mechanism involves the electrostatic interaction of the positively charged guanidinium groups with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.[10]
-
Cell-Penetrating Peptides (CPPs): The high density of positive charges in arginine-rich peptides facilitates their translocation across cellular membranes. This property is exploited to deliver various cargo molecules, such as drugs and nucleic acids, into cells. D-Arg containing CPPs often exhibit enhanced stability, which can lead to prolonged intracellular concentrations.[10]
-
Neurodegenerative Diseases: D-peptides have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Their resistance to proteolysis makes them suitable for chronic conditions requiring long-term treatment. The interaction is mediated by the electrostatic attraction between the D-arginine residues and negatively charged residues on the Aβ peptide.[10]
-
Cancer Therapy: Cationic peptides containing D-arginine can selectively target and disrupt the membranes of cancer cells, which are often more anionic than normal cells.[10]
Signaling Pathways
The interaction of arginine-rich peptides with cells can trigger specific signaling pathways. For instance, the binding of these peptides to heparan sulfate proteoglycans on the cell surface can induce macropinocytosis, a form of endocytosis, leading to their cellular uptake. This process can involve the activation of small GTPases like Rac, which regulate the actin cytoskeleton.
Signaling Pathway for Cellular Uptake of Arginine-Rich Peptides
Caption: Simplified signaling pathway of D-arginine peptide uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
